molecular formula C18H12F5N3O3S2 B318367 N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE

N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE

Cat. No.: B318367
M. Wt: 477.4 g/mol
InChI Key: QQXVBWOVMNUPDX-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE: is a complex organic compound that features a combination of fluorinated aromatic rings, a thienyl group, and a sulfonyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as thiophene and trifluoromethyl-substituted compounds.

    Amidation: The final step involves the formation of the propanamide moiety by reacting the sulfonylated pyrimidine with 2,4-difluoroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, the compound’s fluorinated aromatic rings and sulfonyl group may contribute to its potential as a pharmacophore. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated aromatic rings and sulfonyl group could play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetamide
  • N-(2,4-difluorophenyl)-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide

Uniqueness

The uniqueness of N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated aromatic rings and a sulfonyl-propanamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H12F5N3O3S2

Molecular Weight

477.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C18H12F5N3O3S2/c19-10-3-4-12(11(20)8-10)24-16(27)5-7-31(28,29)17-25-13(14-2-1-6-30-14)9-15(26-17)18(21,22)23/h1-4,6,8-9H,5,7H2,(H,24,27)

InChI Key

QQXVBWOVMNUPDX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Origin of Product

United States

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